2-(2-NAPHTHYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Overview
Description
2-(2-NAPHTHYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound characterized by the presence of naphthylamine, benzoylamino, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with an appropriate oxoethyl ester, followed by the introduction of benzoylamino and methylsulfanyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-NAPHTHYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The naphthylamine and benzoylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
2-(2-NAPHTHYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-NAPHTHYLAMINO)ETHYL)BENZAMIDE
- 2-((2-NAPHTHYLAMINO)CARBONYL)BENZOIC ACID
Uniqueness
2-(2-NAPHTHYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-31-14-13-21(26-23(28)18-8-3-2-4-9-18)24(29)30-16-22(27)25-20-12-11-17-7-5-6-10-19(17)15-20/h2-12,15,21H,13-14,16H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNBEKWYJZVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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